molecular formula C13H23N3O2 B12454226 1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione

1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione

Cat. No.: B12454226
M. Wt: 253.34 g/mol
InChI Key: RYPGLNKPQMRZNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound featuring a diazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. The reaction often requires a base catalyst and an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature and solvent choice, can significantly influence the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and the use of advanced purification techniques are crucial for achieving high-quality products suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. Detailed studies on the compound’s binding affinity and specificity are essential for understanding its mechanism of action.

Comparison with Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Butyl-3-methylimidazolium hexafluorophosphate
  • 1-Butyl-3-methylimidazolium tetrafluoroborate

Uniqueness: 1-Butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione stands out due to its unique diazinane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, differentiating it from other similar compounds.

Properties

Molecular Formula

C13H23N3O2

Molecular Weight

253.34 g/mol

IUPAC Name

1-butyl-5,5-diethyl-6-imino-3-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H23N3O2/c1-5-8-9-16-10(14)13(6-2,7-3)11(17)15(4)12(16)18/h14H,5-9H2,1-4H3

InChI Key

RYPGLNKPQMRZNY-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=N)C(C(=O)N(C1=O)C)(CC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.